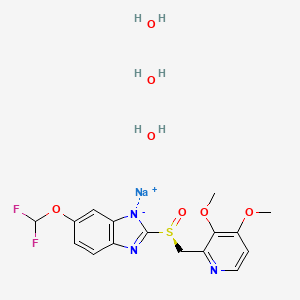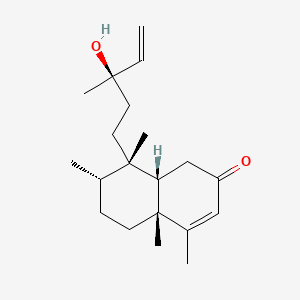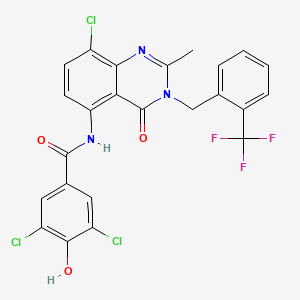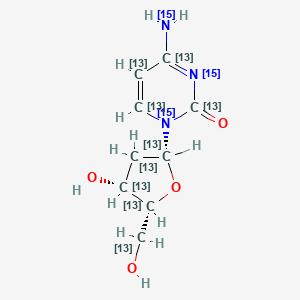
2'-Deoxycytidine-13C9,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxycytidine-13C9,15N3 is a stable isotope-labeled compound of 2’-deoxycytidine, a deoxyribonucleoside. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9,15N3 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 2’-deoxycytidine molecule. One method involves the use of N-deoxyribosyltransferase, an enzyme that facilitates the transfer of a deoxyribose moiety to cytosine, resulting in the formation of 2’-deoxycytidine . The reaction conditions often include the use of a colon bacillus strain that has been genetically modified to overexpress N-deoxyribosyltransferase while suppressing cytosine deaminase and cytidine deaminase activities .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9,15N3 can be achieved through bioconversion processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently and with high purity. The use of stable isotope-labeled precursors ensures the incorporation of carbon-13 and nitrogen-15 into the final product .
化学反応の分析
Types of Reactions
2’-Deoxycytidine-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), 2’-deoxycytidine (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
科学的研究の応用
2’-Deoxycytidine-13C9,15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of antiviral and anticancer drugs, as well as in the production of stable isotope-labeled compounds for research and diagnostic purposes
作用機序
2’-Deoxycytidine-13C9,15N3 exerts its effects primarily through its incorporation into DNA. As a deoxyribonucleoside, it can be phosphorylated to form 2’-deoxycytidine triphosphate, which is then incorporated into DNA during replication. This incorporation can inhibit the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair . The molecular targets include thymidine kinase and deoxycytidine kinase, which are key enzymes in the nucleotide salvage pathway .
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The unlabeled form of the compound, commonly used in DNA synthesis studies.
2’-Deoxyuridine: An analog that differs by having a uracil base instead of cytosine.
2’-Deoxyadenosine: Another deoxyribonucleoside with an adenine base.
Uniqueness
2’-Deoxycytidine-13C9,15N3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studies requiring detailed analysis of metabolic pathways and molecular interactions .
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
239.13 g/mol |
IUPAC名 |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



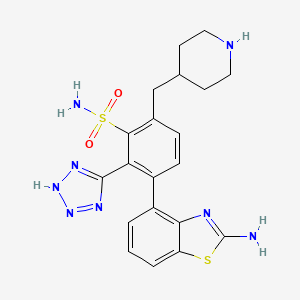
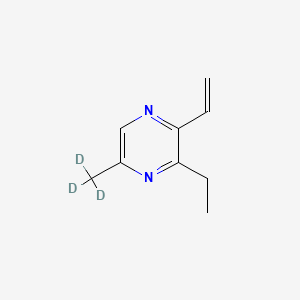
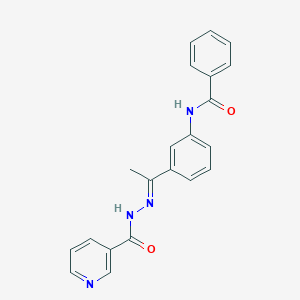
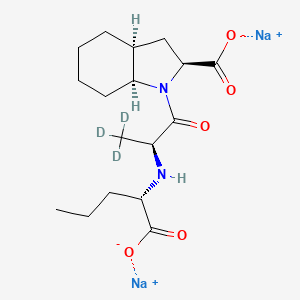


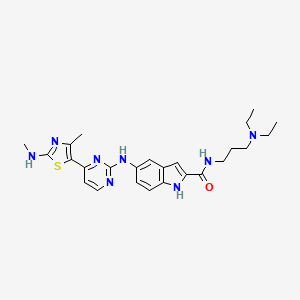
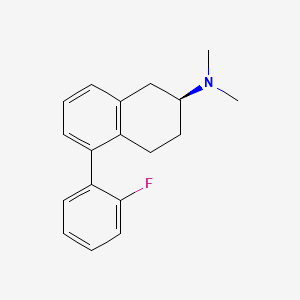

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
